N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features two indole moieties connected via a thioether linkage and an acetamide group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Thioether Linkage: This can be achieved by reacting 1H-indole-3-thiol with an appropriate alkylating agent to introduce the thioether linkage.
Indole Functionalization: The indole moieties can be functionalized through various reactions, such as Friedel-Crafts acylation, to introduce the necessary substituents.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. The thioether linkage and acetamide group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)acetamide: A simpler indole derivative with similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with anti-inflammatory properties.
Uniqueness
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to its dual indole structure connected via a thioether linkage, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-29(4-2)24(31)17-30-16-20(18-9-6-8-12-22(18)30)25(32)26(33)27-13-14-34-23-15-28-21-11-7-5-10-19(21)23/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKOMQDIWBDONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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